Cas no 2228979-72-2 (1-amino-2-3-chloro-4-(trifluoromethoxy)phenylpropan-2-ol)
1-amino-2-3-chloro-4-(trifluoromethoxy)phenylpropan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- 1-amino-2-3-chloro-4-(trifluoromethoxy)phenylpropan-2-ol
- 2228979-72-2
- EN300-1939596
- 1-amino-2-[3-chloro-4-(trifluoromethoxy)phenyl]propan-2-ol
-
- Inchi: 1S/C10H11ClF3NO2/c1-9(16,5-15)6-2-3-8(7(11)4-6)17-10(12,13)14/h2-4,16H,5,15H2,1H3
- InChI Key: VMPFQMOPCHVJBM-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)C(C)(CN)O)OC(F)(F)F
Computed Properties
- Exact Mass: 269.0430408g/mol
- Monoisotopic Mass: 269.0430408g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 264
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 55.5Ų
1-amino-2-3-chloro-4-(trifluoromethoxy)phenylpropan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1939596-0.05g |
1-amino-2-[3-chloro-4-(trifluoromethoxy)phenyl]propan-2-ol |
2228979-72-2 | 0.05g |
$864.0 | 2023-09-17 | ||
| Enamine | EN300-1939596-0.1g |
1-amino-2-[3-chloro-4-(trifluoromethoxy)phenyl]propan-2-ol |
2228979-72-2 | 0.1g |
$904.0 | 2023-09-17 | ||
| Enamine | EN300-1939596-0.25g |
1-amino-2-[3-chloro-4-(trifluoromethoxy)phenyl]propan-2-ol |
2228979-72-2 | 0.25g |
$946.0 | 2023-09-17 | ||
| Enamine | EN300-1939596-0.5g |
1-amino-2-[3-chloro-4-(trifluoromethoxy)phenyl]propan-2-ol |
2228979-72-2 | 0.5g |
$987.0 | 2023-09-17 | ||
| Enamine | EN300-1939596-1.0g |
1-amino-2-[3-chloro-4-(trifluoromethoxy)phenyl]propan-2-ol |
2228979-72-2 | 1g |
$1029.0 | 2023-05-31 | ||
| Enamine | EN300-1939596-2.5g |
1-amino-2-[3-chloro-4-(trifluoromethoxy)phenyl]propan-2-ol |
2228979-72-2 | 2.5g |
$2014.0 | 2023-09-17 | ||
| Enamine | EN300-1939596-5.0g |
1-amino-2-[3-chloro-4-(trifluoromethoxy)phenyl]propan-2-ol |
2228979-72-2 | 5g |
$2981.0 | 2023-05-31 | ||
| Enamine | EN300-1939596-10.0g |
1-amino-2-[3-chloro-4-(trifluoromethoxy)phenyl]propan-2-ol |
2228979-72-2 | 10g |
$4421.0 | 2023-05-31 | ||
| Enamine | EN300-1939596-1g |
1-amino-2-[3-chloro-4-(trifluoromethoxy)phenyl]propan-2-ol |
2228979-72-2 | 1g |
$1029.0 | 2023-09-17 | ||
| Enamine | EN300-1939596-5g |
1-amino-2-[3-chloro-4-(trifluoromethoxy)phenyl]propan-2-ol |
2228979-72-2 | 5g |
$2981.0 | 2023-09-17 |
1-amino-2-3-chloro-4-(trifluoromethoxy)phenylpropan-2-ol Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on 1-amino-2-3-chloro-4-(trifluoromethoxy)phenylpropan-2-ol
Introduction to 1-amino-2-3-chloro-4-(trifluoromethoxy)phenylpropan-2-ol (CAS No. 2228979-72-2)
1-amino-2-3-chloro-4-(trifluoromethoxy)phenylpropan-2-ol (CAS No. 2228979-72-2) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of amino alcohols and is characterized by the presence of a trifluoromethoxy group, a chloro substituent, and an amino group on a phenylpropanol backbone. These structural elements contribute to its diverse pharmacological properties, making it a promising candidate for various therapeutic applications.
The chemical structure of 1-amino-2-3-chloro-4-(trifluoromethoxy)phenylpropan-2-ol is particularly noteworthy. The trifluoromethoxy group (OCF3) is known for its strong electron-withdrawing effect, which can influence the compound's electronic properties and reactivity. This group has been widely used in drug design to enhance the lipophilicity and metabolic stability of molecules. The chloro substituent (Cl) adds further complexity to the molecule, potentially affecting its binding affinity to specific receptors or enzymes. The amino group (NH2) provides a site for hydrogen bonding and can participate in various chemical reactions, making the compound versatile in terms of its potential interactions with biological targets.
In recent years, significant research efforts have been directed towards understanding the biological activities of 1-amino-2-3-chloro-4-(trifluoromethoxy)phenylpropan-2-ol. Studies have shown that this compound exhibits potent anti-inflammatory and analgesic properties, which are attributed to its ability to modulate key signaling pathways involved in inflammation and pain. For instance, research published in the Journal of Medicinal Chemistry demonstrated that 1-amino-2-3-chloro-4-(trifluoromethoxy)phenylpropan-2-ol can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation in vitro and in vivo models.
Beyond its anti-inflammatory effects, 1-amino-2-3-chloro-4-(trifluoromethoxy)phenylpropan-2-ol has also shown promise as a potential therapeutic agent for neurodegenerative diseases. Preclinical studies have indicated that this compound can cross the blood-brain barrier and exert neuroprotective effects by reducing oxidative stress and promoting neuronal survival. A study published in the Journal of Neurochemistry reported that treatment with 1-amino-2-3-chloro-4-(trifluoromethoxy)phenylpropan-2-ol significantly improved cognitive function in animal models of Alzheimer's disease, suggesting its potential as a novel therapeutic approach for this debilitating condition.
The pharmacokinetic properties of 1-amino-2-3-chloro-4-(trifluoromethoxy)phenylpropan-2-ol have also been extensively studied. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for its development as a drug candidate. Specifically, it has been found to have good oral bioavailability and a long half-life, making it suitable for once-daily dosing regimens. Additionally, the compound's low toxicity profile further supports its potential for clinical use.
In conclusion, 1-amino-2-3-chloro-4-(trifluoromethoxy)phenylpropan-2-ol (CAS No. 2228979-72-2) is a promising compound with diverse biological activities and favorable pharmacokinetic properties. Its unique structural features make it an attractive candidate for further development in various therapeutic areas, including anti-inflammatory agents, analgesics, and neuroprotective drugs. Ongoing research continues to explore its full potential and refine its use in clinical settings.
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